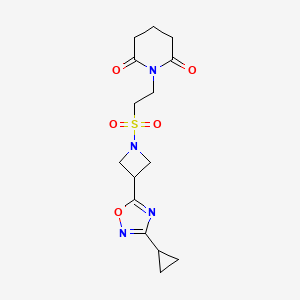
Ethyl 4-(2-((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
This compound is typically synthesized through multi-step organic synthesis. A common synthetic route involves the formation of key intermediates such as 4-methylthiophene-2-carboxamide and 1,3,4-thiadiazole derivatives. The process usually includes:
Formation of 4-methylthiophene-2-carboxamide: : This involves reacting 4-methylthiophene-2-carboxylic acid with suitable amines under dehydrating conditions.
Synthesis of 1,3,4-thiadiazole derivative: : This involves cyclization reactions with appropriate thioamides.
Coupling Reactions: : Combining these intermediates with ethyl piperazine-1-carboxylate in the presence of condensing agents like EDCI/HOBt or DCC to yield the final product. Reaction conditions typically include anhydrous solvents, inert atmospheres, and controlled temperatures to optimize yield and purity.
Industrial Production Methods:
Scaling up the synthesis for industrial production often requires optimization of reaction conditions for cost-efficiency and safety. Methods include continuous flow synthesis, process optimization for reducing waste and energy consumption, and utilization of green chemistry principles to enhance sustainability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The thiophene ring can undergo oxidation to produce sulfoxides or sulfones.
Reduction: : Reduction of the carbonyl groups leads to alcohol derivatives.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution, especially at the thiophene ring and piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation Reagents: : Use of m-chloroperoxybenzoic acid (mCPBA) for sulfoxidation.
Reduction Reagents: : Employing lithium aluminium hydride (LiAlH4) for reducing carbonyl groups.
Substitution Reagents: : Use of strong bases such as sodium hydride (NaH) or acids like hydrochloric acid (HCl) under controlled temperatures.
Major Products:
Oxidized derivatives like sulfoxides and sulfones.
Reduced alcohol forms.
Substituted products with altered functional groups based on substitution sites.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate finds applications in various research fields:
Chemistry: : Used as a building block for complex molecular architectures and in the development of novel materials.
Biology: : Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: : Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: : Utilized in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.
Mecanismo De Acción
The mechanism of action often involves interaction with biological macromolecules. Potential mechanisms include:
Binding to Enzymes: : Inhibiting enzyme activity through interaction with active sites.
Interaction with DNA/RNA: : Affecting gene expression and cellular functions.
Pathways Involvement: : Modulating biochemical pathways that control cell proliferation, apoptosis, or metabolic processes.
Comparación Con Compuestos Similares
Ethyl 4-(2-acetylthioacetyl)piperazine-1-carboxylate
4-(2-amino-1,3,4-thiadiazol-2-ylthio)acetyl)piperazine-1-carboxylate
Uniqueness:
Ethyl 4-(2-((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is distinguished by its combined functionalities of a thiophene carboxamide, thiadiazole thioether, and piperazine carboxylate. This combination confers unique reactivity patterns and diverse application potential compared to its analogs.
By balancing detailed scientific insight with conversational clarity, the compound this compound stands out as a versatile and promising molecule in multiple research and industrial domains.
Propiedades
IUPAC Name |
ethyl 4-[2-[[5-[(4-methylthiophene-2-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S3/c1-3-26-17(25)22-6-4-21(5-7-22)13(23)10-28-16-20-19-15(29-16)18-14(24)12-8-11(2)9-27-12/h8-9H,3-7,10H2,1-2H3,(H,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBJVAIKDSNFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methylsulfanyl)-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine](/img/structure/B2735424.png)




![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrobenzenesulfonyl)piperazine](/img/structure/B2735432.png)
![5-Bromo-2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2735433.png)



![N-(naphthalen-1-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2735440.png)

